molecular formula C22H23N3O4 B2663579 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894036-09-0

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2663579
CAS RN: 894036-09-0
M. Wt: 393.443
InChI Key: VJOMCGUPMYWPTM-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a carboxamide, a pyrrolidinone, a dihydroisoquinoline, and a dihydrobenzodioxin . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings . The exact structure would depend on the specific arrangement of these rings and the configuration of the chiral centers in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various methods have been developed for synthesizing derivatives similar to the queried compound. A study by Guleli et al. (2019) describes a one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives, involving the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one and aromatic aldehydes (Guleli et al., 2019).

  • Chemical Reactions : Mikhailovskii et al. (2017) discuss reactions involving enaminoesters, derivatives of tetrahydrobenzo[f]isoquinoline, with oxalyl chloride, leading to the formation of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates (Mikhailovskii et al., 2017).

  • Potential as Synthons : Cuevas et al. (1989) show that α′,α′-disilylated benzamides, related to the queried compound, act as dual ortho- and α′-carbanion synthons useful in synthesizing various organic structures (Cuevas et al., 1989).

  • Heterocycle Synthesis : A study by Sriramurthy and Kwon (2010) demonstrates the synthesis of several types of benzannulated N-heterocycles, such as tetrahydroisoquinolines, utilizing catalytic methods (Sriramurthy & Kwon, 2010).

  • Functionalization of Isoquinolines : Alizadeh and Zohreh (2008) describe an effective method for synthesizing pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, highlighting the versatility of isoquinoline compounds in organic synthesis (Alizadeh & Zohreh, 2008).

Biological Activity and Applications

  • Cytotoxic Activity : Research by Bu et al. (2001) investigates 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives for cytotoxic activities, indicating potential applications in cancer research (Bu et al., 2001).

  • Antipsychotic Potential : A study by Norman et al. (1996) explores heterocyclic carboxamides, similar to the queried compound, for potential antipsychotic applications (Norman et al., 1996).

  • Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesize novel compounds derived from benzo[d]furan-2-carboxamide, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Potential Antitumor Agents : Palmer et al. (1988) discuss the structure-antitumor activity relationships of linear tricyclic carboxamides, suggesting potential applications in cancer therapy (Palmer et al., 1988).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Similar compounds have been found to have activity as enzyme inhibitors or receptor ligands .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21-11-17(14-25(21)18-5-6-19-20(12-18)29-10-9-28-19)23-22(27)24-8-7-15-3-1-2-4-16(15)13-24/h1-6,12,17H,7-11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOMCGUPMYWPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

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